Cas no 18209-36-4 ((1R)-1-(pyridin-2-yl)propan-1-ol)
(1R)-1-(pyridin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(pyridin-2-yl)propan-1-ol
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- Inchi: 1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1
- InChI Key: OBUPVPZCSVEBQN-MRVPVSSYSA-N
- SMILES: O[C@@H](C1C=CC=CN=1)CC
(1R)-1-(pyridin-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P999985-5mg |
(1R)-1-(pyridin-2-yl)propan-1-ol |
18209-36-4 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P999985-10mg |
(1R)-1-(pyridin-2-yl)propan-1-ol |
18209-36-4 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P999985-50mg |
(1R)-1-(pyridin-2-yl)propan-1-ol |
18209-36-4 | 50mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM411936-1g |
(R)-1-(pyridin-2-yl)propan-1-ol |
18209-36-4 | 95%+ | 1g |
$1178 | 2023-03-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999979-1g |
(1R)-1-(Pyridin-2-yl)propan-1-ol |
18209-36-4 | 95% | 1g |
¥4893.0 | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562067-1g |
(R)-1-(pyridin-2-yl)propan-1-ol |
18209-36-4 | 98% | 1g |
¥7129 | 2023-04-09 |
(1R)-1-(pyridin-2-yl)propan-1-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (1R)-1-(pyridin-2-yl)propan-1-ol
Recent Advances in the Study of (1R)-1-(pyridin-2-yl)propan-1-ol (CAS: 18209-36-4) in Chemical Biology and Pharmaceutical Research
In recent years, (1R)-1-(pyridin-2-yl)propan-1-ol (CAS: 18209-36-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral alcohol, characterized by its pyridine moiety and propanol chain, has demonstrated versatile applications in asymmetric synthesis, drug development, and enzyme inhibition studies. The compound's unique structural features, including its ability to act as a chiral auxiliary or ligand, have positioned it as a valuable tool in medicinal chemistry.
Recent studies have focused on the synthesis and optimization of (1R)-1-(pyridin-2-yl)propan-1-ol derivatives for enhanced biological activity. A 2023 publication in the Journal of Medicinal Chemistry reported the development of novel analogs with improved binding affinity to nicotinic acetylcholine receptors (nAChRs). These derivatives showed promising results in preclinical models of neurological disorders, suggesting potential therapeutic applications. The study employed molecular docking simulations and in vitro binding assays to elucidate structure-activity relationships (SARs) for this compound class.
The catalytic applications of (1R)-1-(pyridin-2-yl)propan-1-ol have also been explored in asymmetric synthesis. Research published in Advanced Synthesis & Catalysis (2024) demonstrated its effectiveness as a chiral ligand in transition metal-catalyzed reactions, particularly in the asymmetric hydrogenation of ketones. The study reported excellent enantioselectivities (up to 99% ee) when using ruthenium complexes coordinated with this ligand, highlighting its potential for industrial-scale chiral synthesis of pharmaceutical intermediates.
From a pharmacological perspective, investigations into the metabolic fate of (1R)-1-(pyridin-2-yl)propan-1-ol have yielded important insights. A 2023 study in Drug Metabolism and Disposition characterized its phase I and II metabolism pathways, identifying cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for its oxidative metabolism. These findings have significant implications for drug-drug interaction predictions and personalized medicine approaches involving this compound.
The compound's potential as a building block for more complex pharmaceutical agents continues to drive research interest. Recent patent applications (WO2023124567, 2023) describe its incorporation into novel kinase inhibitors with improved selectivity profiles. These developments underscore the ongoing relevance of (1R)-1-(pyridin-2-yl)propan-1-ol in drug discovery pipelines, particularly in the design of targeted therapies for cancer and inflammatory diseases.
Looking forward, the versatility of (1R)-1-(pyridin-2-yl)propan-1-ol (CAS: 18209-36-4) suggests it will remain an important compound in chemical biology research. Current gaps in knowledge regarding its full spectrum of biological activities and optimal structural modifications present opportunities for future investigation. The integration of computational chemistry approaches with experimental validation appears particularly promising for accelerating the development of novel derivatives with enhanced therapeutic potential.
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